

# NBD-14270: Application Notes and Protocols for DMSO and PEG300 Formulations

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## Compound of Interest

Compound Name: NBD-14270

Cat. No.: B12425597

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These application notes provide detailed information on the solubility of **NBD-14270** in Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with protocols for solution preparation and solubility determination. **NBD-14270** is a potent HIV-1 entry inhibitor that functions by binding to the viral envelope glycoprotein gp120.<sup>[1]</sup>

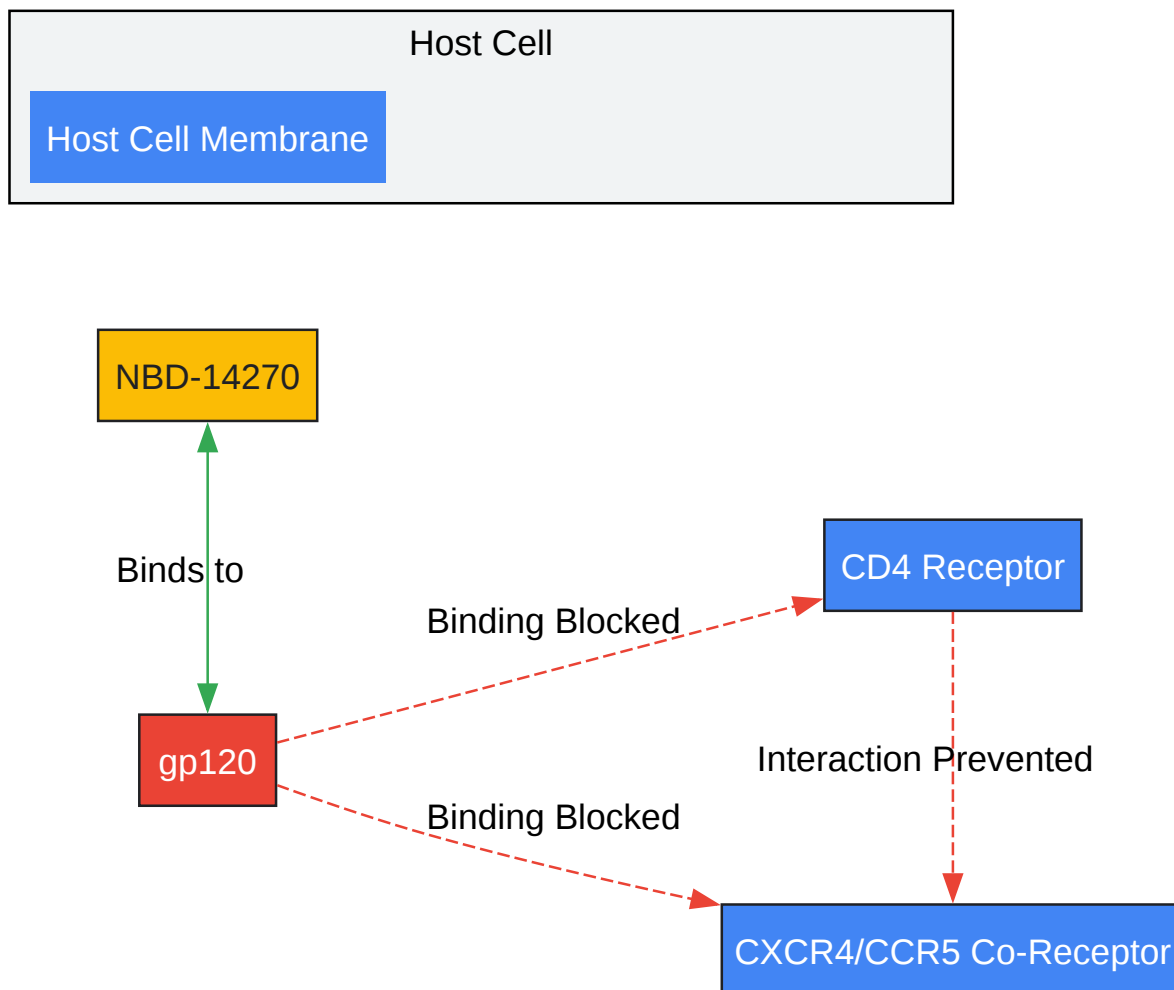
## Solubility Data

The solubility of **NBD-14270** in DMSO and a common co-solvent system containing PEG300 is summarized below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of **NBD-14270**, and using a fresh, unopened stock of DMSO is highly recommended.<sup>[1]</sup>

Solvent/Vehicle	Solubility	Molar Concentration (mM)	Notes
DMSO	100 mg/mL	235.06 mM	Ultrasonic assistance is required. Use of newly opened, anhydrous DMSO is critical for achieving this solubility. <a href="#">[1]</a>
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 5.88 mM	This formulation results in a clear solution. <a href="#">[1]</a>

## Mechanism of Action: HIV-1 Entry Inhibition

**NBD-14270** acts as an antagonist to the HIV-1 envelope glycoprotein gp120. By binding to gp120, **NBD-14270** prevents the conformational changes required for the virus to engage with the host cell's CD4 receptor and subsequent co-receptors (CXCR4 or CCR5), thereby inhibiting viral entry into the host cell.



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Caption: **NBD-14270** inhibits HIV-1 entry by binding to gp120.

## Experimental Protocols

### Protocol 1: Preparation of a 100 mg/mL NBD-14270 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of **NBD-14270** in DMSO.

Materials:

- **NBD-14270** powder

- Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

#### Procedure:

- Weigh the desired amount of **NBD-14270** powder and place it in a sterile vial.
- Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
- Vortex the mixture vigorously for 1-2 minutes.
- Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. Intermittent vortexing may aid dissolution.
- Visually inspect the solution to ensure there is no undissolved particulate matter.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

## Protocol 2: Preparation of a 2.5 mg/mL NBD-14270 Formulation in a DMSO/PEG300 Co-Solvent System

Objective: To prepare a clear, injectable formulation of **NBD-14270** for in vivo or in vitro studies.

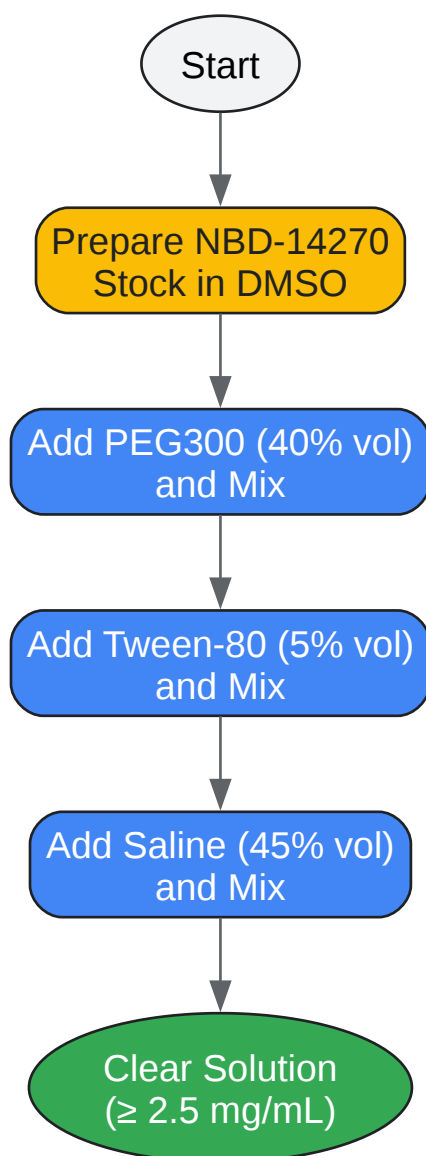
#### Materials:

- **NBD-14270** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween-80

- Saline solution (0.9% NaCl)
- Sterile conical tubes
- Pipettes

Procedure:

- Prepare a stock solution of **NBD-14270** in DMSO (e.g., 25 mg/mL).
- In a sterile conical tube, add the solvents in the following order, ensuring complete mixing after each addition:
  - 10% of the final volume with the **NBD-14270** DMSO stock solution.
  - 40% of the final volume with PEG300.
  - 5% of the final volume with Tween-80.
  - 45% of the final volume with saline solution.
- For example, to prepare 1 mL of a 2.5 mg/mL solution:
  - Start with 100  $\mu$ L of a 25 mg/mL **NBD-14270** stock in DMSO.
  - Add 400  $\mu$ L of PEG300 and mix thoroughly.
  - Add 50  $\mu$ L of Tween-80 and mix thoroughly.
  - Add 450  $\mu$ L of saline and mix to a final volume of 1 mL.
- The final solution should be clear and free of precipitation.



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Caption: Workflow for preparing the **NBD-14270** co-solvent formulation.

## Protocol 3: General Kinetic Solubility Assessment in DMSO

Objective: To determine the kinetic solubility of a compound in DMSO. This method provides a preliminary idea of a compound's solubility.[2]

Materials:

- Test compound (e.g., **NBD-14270**)
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS pH 7.4)
- Microplate reader or spectrophotometer
- 96-well plates
- Pipettes

Procedure:

- Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
- Serially dilute the stock solution in DMSO to create a range of concentrations.
- Add a small, fixed volume of each DMSO-compound solution to a larger volume of aqueous buffer in a 96-well plate. A typical ratio is 1:99 (e.g., 2  $\mu$ L of DMSO stock to 198  $\mu$ L of buffer).
- Mix the plate and allow it to equilibrate for a set period (e.g., 1-2 hours) at room temperature.
- Measure the turbidity or light scattering of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).
- The highest concentration that does not show significant precipitation compared to a DMSO-only control is considered the kinetic solubility in that aqueous system.

Note: For a more definitive thermodynamic solubility, the shake-flask method is recommended, which involves equilibrating the solid compound in the solvent over a longer period.[2]

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. asianpubs.org [asianpubs.org]
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